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Compound of Interest

Compound Name: Cysteine-S-sulfate, Monohydrate

CAS No.: 210110-94-4

Cat. No.: B1141956 Get Quote

Executive Summary
Cysteine-S-sulfate (SSC), also known as S-sulfocysteine, is a non-proteinogenic amino acid

and a structural analog of glutamate.[1] Chemically, it is an S-substituted cysteine derivative

where the thiol hydrogen is replaced by a sulfo group (

), forming a thiosulfate ester.[1] While the free acid is typically supplied in its anhydrous
zwitterionic form (MW 201.22 g/mol ), the sodium salt frequently crystallizes as a monohydrate,
which is the primary reference point for solid-state stability and X-ray diffraction studies.

This guide details the molecular architecture, validated synthesis protocols, and the excitotoxic

mechanism of action that makes SSC a critical biomarker in neurodegenerative research.

Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification

IUPAC Name: (2R)-2-amino-3-(sulfosulfanyl)propanoic acid[2]

Common Names: S-Sulfocysteine, Cysteine-S-sulfate, SSC[1][3][4]

CAS Number: 1637-71-4 (Free Acid)[2][5]

Molecular Formula:
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[5]

Molecular Weight: 201.22 g/mol (Anhydrous)

Molecular Geometry & Bonding
The defining feature of SSC is the thiosulfate ester linkage (

). Unlike the disulfide bond in cystine (

), the S-S bond in SSC is polarized due to the high oxidation state of the terminal sulfur.

S-S Bond Length: Approximately 2.05 Å.[6] This is typical for thiosulfates, slightly longer than

a standard disulfide (2.03 Å) due to the repulsion between the lone pairs on the bridging

sulfur and the oxygen atoms of the sulfonate group.

Coordination: The terminal sulfonate group (

) adopts a tetrahedral geometry.

Stereochemistry: The

-carbon retains the L-configuration (

-absolute configuration due to sulfur priority) derived from the precursor L-cysteine.

Crystal Structure (Sodium Salt Monohydrate)
While the zwitterionic free acid is often amorphous or microcrystalline, the sodium salt (

) forms stable crystals suitable for diffraction.

Lattice Composition: The crystal lattice incorporates one water molecule per formula unit,

stabilizing the ionic network through hydrogen bonding between the water hydrogens and

the sulfonate oxygens.

Packing: The structure is stabilized by electrostatic interactions between

and the carboxylate/sulfonate anions, alongside an extensive hydrogen bond network
involving the ammonium group (
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Figure 1: Connectivity of the Cysteine-S-sulfate zwitterion. The polarized S-S bond is the site of

nucleophilic attack.

Part 2: Synthesis & Preparation Protocols[1]
The industrial and research standard for producing high-purity SSC is the Oxidative Sulfitolysis

of Cystine. This method is preferred over direct oxidation of cysteine because it prevents over-

oxidation to cysteic acid.

Reaction Mechanism
The reaction involves the nucleophilic attack of the sulfite ion (

) on the disulfide bond of cystine. This is a reversible disproportionation reaction.

To drive the reaction to completion (yield >95%), an oxidant (typically oxygen with copper

catalyst or tetrathionate) is used to recycle the L-cysteine byproduct back into cystine, which

then reacts again with sulfite.

Laboratory Protocol: Copper-Catalyzed Synthesis
Objective: Synthesis of L-Cysteine-S-sulfate from L-Cystine.

Reagents:
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L-Cystine (0.1 mol)

Sodium Sulfite (

, 0.2 mol)

Copper(II) Sulfate (

, catalytic amount, ~1 mM)

Ammonium Hydroxide (

) for pH adjustment.

Step-by-Step Methodology:

Dissolution: Suspend L-Cystine in 500 mL of distilled water.

Sulfite Addition: Add Sodium Sulfite. The solution will remain heterogeneous initially.

Catalysis: Add the

catalyst.

Reaction Phase: Stir vigorously at room temperature with active aeration (bubbling air or

oxygen).

Mechanism: The sulfite cleaves cystine to SSC and cysteine. The copper/oxygen system

oxidizes cysteine back to cystine, which re-enters the cycle.

Endpoint: The solution becomes clear as the insoluble cystine is converted to the highly

soluble SSC.

Isolation:

Filter the solution to remove any unreacted particulates.

Precipitate the product by adding ethanol (SSC is insoluble in ethanol) or by crystallization

at
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.

Purification: Recrystallize from water/ethanol to obtain the monohydrate salt or pure

zwitterion.
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Figure 2: The "Cystine Cycle" synthesis. Continuous oxidation of the cysteine byproduct drives

the yield of Cysteine-S-sulfate to near 100%.

Part 3: Physicochemical Properties[1][3]
Solubility and Stability
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Property Data Notes

Water Solubility High (>1 M)

Due to the ionic nature of the

sulfonate and ammonium

groups.

Ethanol Solubility Insoluble
Used for

precipitation/purification.

Acid Stability Unstable

Hydrolyzes in strong acid (pH

< 1) to regenerate cysteine

and sulfate.

Alkali Stability Moderate
Stable at neutral pH; slowly

degrades at pH > 9.

pKa Values

The sulfonate group is strongly

acidic and remains

deprotonated (

) across the physiological pH

range.

Spectral Characterization
To validate the structure of synthesized SSC, use the following spectral markers:

Infrared Spectroscopy (FT-IR):

1030–1040 cm⁻¹: Symmetric

stretching (Strong).

1170–1200 cm⁻¹: Asymmetric

stretching (Strong).

~550–600 cm⁻¹: S-S stretching (Weak, better seen in Raman).

1H NMR (
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):

-H: Triplet/Multiplet at ~4.0 ppm.

-H: Multiplet at ~3.4–3.6 ppm.

Note: The

-protons are shifted downfield relative to Cysteine (~2.9 ppm) due to the electron-
withdrawing effect of the sulfonate group.

Part 4: Biological Mechanism & Toxicity[1][8]
NMDA Receptor Agonism
Cysteine-S-sulfate is a structural analog of Glutamate.[2] The distal sulfonate group (

) mimics the distal carboxylate (

) of glutamate.

Mechanism: SSC binds to the glutamate recognition site on the NMDA receptor (N-methyl-D-

aspartate receptor).

Potency: It is a potent agonist, inducing massive calcium (

) influx into neurons.

Excitotoxicity: The sustained

influx activates calpain proteases, leading to cytoskeletal degradation and neuronal cell
death. This pathway is directly implicated in the brain damage observed in Sulfite Oxidase
Deficiency and Molybdenum Cofactor Deficiency, where SSC accumulates due to the
inability to degrade sulfite.
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Figure 3: Excitotoxic pathway of S-Sulfocysteine. Accumulation leads to overstimulation of

NMDA receptors, calcium overload, and neuronal death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. L-Cysteinesulfonic acid | C3H7NO5S2 | CID 115015 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. P. aeruginosa Metabolome Database: Cysteine-S-sulfate (PAMDB000180)
[pseudomonas.umaryland.edu]

3. d-nb.info [d-nb.info]

4. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a
multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

5. caymanchem.com [caymanchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2F0003-2697(63)90085-X
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000180
https://dm5migu4zj3pb.cloudfront.net/manuscripts/181000/181299/JCI181299.v1.pdf
https://dm5migu4zj3pb.cloudfront.net/manuscripts/181000/181299/JCI181299.v1.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.jci.org%2Farticles%2Fview%2F89856
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.caymanchem.com%2Fproduct%2F16113
https://www.google.com/url?sa=E&q=https%3A%2F%2Fhmdb.ca%2Fmetabolites%2FHMDB0000950
https://www.benchchem.com/product/b1141956?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/L-Cysteinesulfonic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/L-Cysteinesulfonic-acid
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000180
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000180
https://d-nb.info/1108158005/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC10482334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10482334/
https://www.caymanchem.com/product/34559/s-sulfocysteine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. next-gen.materialsproject.org [next-gen.materialsproject.org]

7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

To cite this document: BenchChem. [Comprehensive Technical Guide: Cysteine-S-sulfate
Monohydrate[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141956#cysteine-s-sulfate-monohydrate-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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